molecular formula C24H24ClNO3S2 B15039297 (5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B15039297
M. Wt: 474.0 g/mol
InChI Key: WPCQPZUZQLNYKK-JCMHNJIXSA-N
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Description

(5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring and the introduction of the phenyl and cyclohexyl groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazolidinone ring or the phenyl groups.

    Substitution: Halogen substitution reactions can occur at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-({5-Chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound is unique due to its specific combination of functional groups and structural features.

    Other Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.

    Phenyl and Cyclohexyl Derivatives: Compounds with similar phenyl and cyclohexyl groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H24ClNO3S2

Molecular Weight

474.0 g/mol

IUPAC Name

(5Z)-5-[[5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24ClNO3S2/c25-19-8-11-21(18(14-19)15-22-23(27)26-24(30)31-22)29-13-12-28-20-9-6-17(7-10-20)16-4-2-1-3-5-16/h6-11,14-16H,1-5,12-13H2,(H,26,27,30)/b22-15-

InChI Key

WPCQPZUZQLNYKK-JCMHNJIXSA-N

Isomeric SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3)Cl)/C=C\4/C(=O)NC(=S)S4

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCCOC3=C(C=C(C=C3)Cl)C=C4C(=O)NC(=S)S4

Origin of Product

United States

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